molecular formula C7H7BO2S B11756756 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol

6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B11756756
M. Wt: 166.01 g/mol
InChI Key: NXSSVKQMPRHFJN-UHFFFAOYSA-N
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Description

6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of oxaboroles, which are characterized by a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of a suitable precursor with boronic acid or its derivatives. One common method includes the cyclization of a mercapto-substituted benzene derivative with boronic acid under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the boron center or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified boron-containing compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The boron atom can also interact with hydroxyl groups in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Crisaborole: A boron-containing compound used as a topical treatment for atopic dermatitis.

    Tavaborole: Another oxaborole used as an antifungal agent.

Comparison: 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its thiol group, which provides additional reactivity compared to other oxaboroles like crisaborole and tavaborole

Properties

Molecular Formula

C7H7BO2S

Molecular Weight

166.01 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-thiol

InChI

InChI=1S/C7H7BO2S/c9-8-7-3-6(11)2-1-5(7)4-10-8/h1-3,9,11H,4H2

InChI Key

NXSSVKQMPRHFJN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)S)O

Origin of Product

United States

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